Aziridine, 1,1'-(octamethylenedisulfonyl)bis-
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Overview
Description
Preparation Methods
The synthesis of aziridine, 1,1’-(octamethylenedisulfonyl)bis- typically involves the reaction of aziridine with octamethylenedisulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
Aziridine, 1,1’-(octamethylenedisulfonyl)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of aziridine, 1,1’-(octamethylenedisulfonyl)bis- involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The compound can interact with various molecular targets, including DNA and proteins, through alkylation and crosslinking reactions. These interactions can disrupt cellular processes and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Aziridine, 1,1’-(octamethylenedisulfonyl)bis- can be compared with other aziridine derivatives and similar compounds, such as:
Aziridine: The parent compound, which is a simple three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring that shares similar chemical properties with aziridine.
Ethyleneimine: Another aziridine derivative with applications in polymer chemistry and medicinal chemistry.
Properties
CAS No. |
26692-71-7 |
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Molecular Formula |
C12H24N2O4S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[8-(aziridin-1-ylsulfonyl)octylsulfonyl]aziridine |
InChI |
InChI=1S/C12H24N2O4S2/c15-19(16,13-7-8-13)11-5-3-1-2-4-6-12-20(17,18)14-9-10-14/h1-12H2 |
InChI Key |
WSECKLDAJJEAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)CCCCCCCCS(=O)(=O)N2CC2 |
Origin of Product |
United States |
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